8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
The compound 8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine derivative featuring a 2-methoxypyridine-3-carbonyl substituent on the nitrogen atom of the 8-azabicyclo[3.2.1]oct-2-ene scaffold.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-13-12(6-3-9-15-13)14(17)16-10-4-2-5-11(16)8-7-10/h2-4,6,9-11H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIVYPMWVZBXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a member of the azabicyclo family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound is characterized by a bicyclic system which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Target Receptors
- Serotonin Receptors : The compound exhibits affinity for serotonin (5-HT) receptors, which play crucial roles in mood regulation and cognitive functions. Interaction with these receptors can lead to modulation of neurotransmitter release, influencing both central nervous system (CNS) activity and peripheral physiological processes .
- Dopamine Transporters : Similar compounds have been shown to inhibit dopamine transporters, leading to increased levels of dopamine in the synaptic cleft, which may contribute to both therapeutic effects and potential side effects related to addiction .
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological contexts:
- Neuropharmacology : Research indicates that compounds within the azabicyclo family can modulate neurotransmission, suggesting that this compound may exhibit antidepressant or anxiolytic properties due to its action on serotonin pathways .
- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound may demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
- Opioid Receptor Interaction : Some studies indicate that related compounds act as kappa opioid receptor antagonists, which could be beneficial in treating pain without the addictive properties associated with mu-opioid receptor agonists .
Case Studies
Several case studies have explored the biological activity of azabicyclo compounds:
- Study on Antidepressant Effects : A study investigated the effects of similar azabicyclo compounds on depression models in rodents, demonstrating significant reductions in depressive-like behaviors when administered at specific dosages .
- Cancer Cell Line Testing : Another study evaluated the cytotoxic effects of this compound against various cancer cell lines, showing preferential toxicity towards malignant cells compared to non-malignant counterparts, suggesting potential for targeted cancer therapies .
Data Summary Table
Chemical Reactions Analysis
Photochemical [2+2] Cycloadditions
The electron-deficient double bond in the bicyclo[3.2.1]octene scaffold participates in intramolecular [2+2] photocycloadditions under UV light (λ = 300–350 nm) . For example:
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Irradiation in acetonitrile generates fused cyclobutane intermediates, which undergo SmI₂-mediated fragmentation to yield tricyclic derivatives .
Example Reaction Pathway :
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Photocycloaddition : Formation of a strained cyclobutane ring.
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Radical Fragmentation : SmI₂ reduces the cyclobutane, enabling selective bond cleavage to form tricyclic products.
Cross-Coupling Reactions
The methoxypyridine moiety facilitates Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (Table 1) :
Functionalization at the Carbonyl Group
The pyridine-3-carbonyl group undergoes nucleophilic acyl substitution with amines or alcohols:
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Reaction with ethylenediamine derivatives forms urea or thiourea analogues .
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Example : Condensation with 6-aminoquinoline in the presence of EDCI/HOBt yields biaryl amides with enhanced binding to neurotransmitter transporters .
Reaction Conditions :
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Solvent: CH₂Cl₂, 0°C → RT
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Reagents: EDCI, HOBt, DIPEA
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Yield: 50–80%
Oxidation and Reduction Reactions
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oct-2-ene double bond to yield saturated 8-azabicyclo[3.2.1]octane derivatives .
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Oxidation : MnO₂ oxidizes the methoxypyridine ring to form pyridine N-oxide derivatives, altering electronic properties.
Biological Activity-Driven Modifications
Structural modifications focus on enhancing interactions with dopamine (DAT) and serotonin (SERT) transporters :
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Aryl Group Introduction : Coupling with naphthyl or indole groups via Buchwald-Hartwig amination improves potency .
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Side Chain Elongation : Alkylation with chloroethyl ethers increases bioavailability .
Structure-Activity Relationship (SAR) Highlights :
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Methoxypyridine : Critical for π-π stacking with transporter residues.
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Bicyclic Core : Rigidity enhances selectivity over monoamine receptors .
Stability and Degradation Pathways
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Hydrolysis : The carbonyl group is susceptible to base-mediated hydrolysis (NaOH/EtOH), yielding carboxylic acid derivatives.
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Thermal Degradation : Decomposition above 200°C generates CO and pyridine fragments .
Comparative Reactivity with Analogues
| Feature | 8-Azabicyclo[3.2.1]oct-2-ene | Morphine Core |
|---|---|---|
| Reactivity at Double Bond | High (photochemical) | Low |
| Functionalization Sites | 3 (N, carbonyl, alkene) | 2 (N, OH) |
| Synthetic Flexibility | Moderate | Limited |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]Oct-2-Ene Derivatives
Key Findings:
Substituent Effects on Bioactivity: Aromatic Groups: Compounds like 3-phenyl and 3-(2-naphthyl) (e.g., ) exhibit affinity for neurotransmitter transporters, likely due to hydrophobic interactions with receptor pockets. Boronate Esters: Derivatives like 8-(phenylmethyl)-3-boronate are valuable in synthetic chemistry for cross-coupling reactions, though they lack direct pharmacological data.
Pharmacological Profiles :
- Cholinergic Ligands : highlights derivatives (e.g., 3-phenyl) as ligands for nicotinic acetylcholine receptors, suggesting utility in neurodegenerative diseases .
- Antipathogenic Activity : Naphthamide derivatives (e.g., compound 17 in ) demonstrate atypical antipathogenic properties, likely due to enhanced membrane penetration from lipophilic substituents .
Synthetic Utility :
- Boron-containing analogs (e.g., ) are pivotal in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures.
Research Implications and Limitations
- Comparison Gap : Direct pharmacological data for the target compound are absent; further synthesis and testing are required to validate its efficacy against related derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
